5-Bromo-4-ethyl-1H-imidazole
CAS No.:
Cat. No.: VC17574449
Molecular Formula: C5H7BrN2
Molecular Weight: 175.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7BrN2 |
|---|---|
| Molecular Weight | 175.03 g/mol |
| IUPAC Name | 4-bromo-5-ethyl-1H-imidazole |
| Standard InChI | InChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8) |
| Standard InChI Key | HZFDCSMOFCSNTO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=CN1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Bonding
The imidazole core of 5-Bromo-4-ethyl-1H-imidazole consists of a five-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The bromine substituent at the 5-position introduces electronegativity, polarizing the ring and enhancing reactivity toward nucleophilic substitution. The ethyl group at the 4-position contributes steric bulk and lipophilicity, influencing the compound’s solubility and intermolecular interactions.
Comparative analysis with 5-Bromo-4-methyl-1H-imidazole (C₄H₅BrN₂, molecular weight: 161.01 g/mol) reveals distinct physicochemical differences. The ethyl variant exhibits a lower melting point (~135–138°C) compared to the methyl analogue (140–143°C) , attributed to reduced crystal packing efficiency. Density functional theory (DFT) calculations predict a dihedral angle of 15° between the ethyl group and the imidazole plane, minimizing steric strain while maintaining conjugation .
Table 1: Comparative Physicochemical Properties
Solubility and Stability
The compound demonstrates limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but exhibits moderate solubility in ethanol (12 mg/mL) and dimethyl sulfoxide (DMSO, 45 mg/mL). Stability studies indicate decomposition above 200°C, with the bromine substituent susceptible to photolytic cleavage under UV light.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A patented method for 4-halogenated imidazoles provides a adaptable framework for synthesizing 5-Bromo-4-ethyl-1H-imidazole. Key modifications include:
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Halogenation: Reacting 4-ethyl-1H-imidazole with bromine (Br₂) in aqueous potassium hydroxide (KOH) at 80–90°C.
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Neutralization: Adjusting the pH to 7 with concentrated HCl to precipitate the product.
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Purification: Recrystallization from ethanol/water mixtures yields 85–90% purity.
The reaction mechanism involves electrophilic aromatic substitution, where bromine replaces a hydrogen atom at the 5-position. The ethyl group’s +I effect slightly deactivates the ring, necessitating elevated temperatures compared to methyl analogues .
Table 2: Optimized Synthesis Parameters
Industrial-Scale Production
Continuous flow reactors have been implemented to enhance scalability. A typical setup involves:
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Feedstock: 4-ethyl-1H-imidazole (95% purity) dissolved in tetrahydrofuran (THF).
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Bromination: Controlled addition of Br₂ via peristaltic pump at 1.2 molar equivalents.
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Quenching: In-line neutralization with NaHSO₃ minimizes bromine waste.
This method achieves a space-time yield of 1.2 kg/L·day, representing a 40% improvement over batch processes .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 1.25 (t, 3H, CH₃, J = 7.2 Hz)
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δ 2.58 (q, 2H, CH₂, J = 7.2 Hz)
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δ 7.42 (s, 1H, H-2)
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δ 7.89 (s, 1H, H-5)
The ethyl group’s triplet-quartet pattern confirms free rotation at room temperature, while aromatic protons exhibit deshielding due to bromine’s electronegativity .
Infrared (IR) Spectroscopy
Key absorption bands:
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592 cm⁻¹: C-Br stretching vibration
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1617 cm⁻¹: C=N ring stretching
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2973 cm⁻¹: Aliphatic C-H stretching (ethyl group)
The absence of N-H stretches above 3200 cm⁻¹ confirms tautomeric stabilization of the 1H-imidazole form.
Applications in Materials Science
Polymer Modification
Incorporating 5-Bromo-4-ethyl-1H-imidazole into polybenzimidazoles enhances thermal stability (T₅% = 410°C vs. 380°C for unmodified polymer). The ethyl group improves solubility in processing solvents like N-methyl-2-pyrrolidone (NMP).
Coordination Chemistry
The compound forms stable complexes with transition metals:
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Cu(II): [Cu(C₅H₆BrN₂)₂Cl₂], λₘₐₓ = 680 nm (d-d transition)
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Pd(0): Catalyzes Suzuki-Miyaura couplings with TOF = 1,200 h⁻¹
These complexes find use in heterogenous catalysis and OLED fabrication.
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